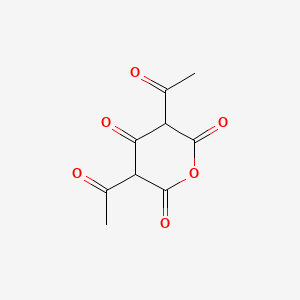
5-Bromo-N-(1-(3-(4-bromophenyl)thioureido)-2,2,2-trichloroethyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-N-(1-(3-(4-bromophenyl)thioureido)-2,2,2-trichloroethyl)furan-2-carboxamide is a complex organic compound that features a furan ring, bromophenyl group, and thioureido moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-(1-(3-(4-bromophenyl)thioureido)-2,2,2-trichloroethyl)furan-2-carboxamide typically involves multiple steps. One common method includes the reaction of 5-bromo-2-furoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 1-(3-(4-bromophenyl)thioureido)-2,2,2-trichloroethane under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring.
Reduction: Reduction reactions can occur at the bromophenyl group.
Substitution: The bromine atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Reduced forms of the bromophenyl group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, the compound is studied for its potential as a biochemical probe. Its interactions with various biomolecules can provide insights into cellular processes and pathways.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In industrial applications, the compound is used in the synthesis of specialty chemicals and materials. Its unique properties can enhance the performance of various products.
Mechanism of Action
The mechanism of action of 5-Bromo-N-(1-(3-(4-bromophenyl)thioureido)-2,2,2-trichloroethyl)furan-2-carboxamide involves its interaction with specific molecular targets. The thioureido moiety can form hydrogen bonds with proteins, affecting their function. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, further modulating their activity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)furan-2-carboxamide
- 5-(4-Bromophenyl)furan-2-carbonitrile
- N-(5-(4-Bromophenyl)-furan-2-ylmethylene)-N’-phenyl-hydrazine
Uniqueness
Compared to similar compounds, 5-Bromo-N-(1-(3-(4-bromophenyl)thioureido)-2,2,2-trichloroethyl)furan-2-carboxamide stands out due to its unique combination of functional groups. The presence of both the thioureido and trichloroethyl moieties provides distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
303062-12-6 |
|---|---|
Molecular Formula |
C14H10Br2Cl3N3O2S |
Molecular Weight |
550.5 g/mol |
IUPAC Name |
5-bromo-N-[1-[(4-bromophenyl)carbamothioylamino]-2,2,2-trichloroethyl]furan-2-carboxamide |
InChI |
InChI=1S/C14H10Br2Cl3N3O2S/c15-7-1-3-8(4-2-7)20-13(25)22-12(14(17,18)19)21-11(23)9-5-6-10(16)24-9/h1-6,12H,(H,21,23)(H2,20,22,25) |
InChI Key |
IQSLFQMBTQBTTF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=C(O2)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl (2E)-7-methyl-2-(4-methylbenzylidene)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11987377.png)

![3-(4-bromophenyl)-2-[(3-fluorobenzyl)sulfanyl]quinazolin-4(3H)-one](/img/structure/B11987387.png)

![2,4-dibromo-6-{(E)-[(2,5-dimethoxyphenyl)imino]methyl}phenol](/img/structure/B11987404.png)



![2-(4-chlorophenoxy)-N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}acetamide](/img/structure/B11987414.png)
![N-[2,2,2-trichloro-1-(3-nitroanilino)ethyl]hexanamide](/img/structure/B11987417.png)
![3-(9H-carbazol-9-yl)-N'-[(E)-(3-methoxyphenyl)methylidene]propanehydrazide](/img/structure/B11987419.png)



